Isoquinoline-5-sulfonamide

Fragment-based drug design Structural Biology Protein Kinase A

Isoquinoline-5-sulfonamide is the non-interchangeable core scaffold for serine/threonine kinase inhibitor design. Unlike generic sulfonamides, the isoquinoline nitrogen enables the conserved hinge-region hydrogen bond critical for kinase selectivity. This unsubstituted parent compound leaves the reactive handle open for custom N-derivatization in SAR campaigns, fragment-based screening, and the synthesis of novel probes—advantages forfeited when purchasing pre-functionalized derivatives like H-89 or Fasudil. Ideal for FBDD campaigns targeting the ATP-binding site (PDB: 5M0C).

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 109547-31-1
Cat. No. B1244767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-5-sulfonamide
CAS109547-31-1
Synonymsisoquinoline-5-sulfonamide
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N
InChIInChI=1S/C9H8N2O2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,(H2,10,12,13)
InChIKeyBFIWZEKPARJYJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-5-sulfonamide (CAS 109547-31-1): A Core Fragment for ATP-Competitive Kinase Inhibitor Synthesis


Isoquinoline-5-sulfonamide (CAS 109547-31-1) is a foundational organic building block belonging to the isoquinoline class of compounds . It serves as the core ATP-mimetic scaffold for a well-established family of serine/threonine protein kinase inhibitors [1]. Unlike its more potent downstream derivatives (e.g., H-89, Fasudil), this compound's primary scientific value lies in its utility as a versatile intermediate for structure-activity relationship (SAR) studies, fragment-based drug design, and the rational synthesis of targeted probes and therapeutic leads [2].

Why Isoquinoline-5-sulfonamide Cannot Be Replaced by Generic Sulfonamides or Its Potent Derivatives


Procurement of isoquinoline-5-sulfonamide (CAS 109547-31-1) is justified by its distinct structural and functional role that cannot be fulfilled by generic sulfonamide reagents or its more advanced, functionalized analogs. Simple aromatic sulfonamides lack the isoquinoline nitrogen, which is critical for forming a conserved hydrogen bond within the ATP-binding pocket of kinases, a key interaction that underpins the selectivity of this entire compound class [1]. Conversely, purchasing the more potent and substituted derivatives (like H-89 or Fasudil) forecloses the opportunity for custom SAR exploration, fragment-based screening, or the creation of novel intellectual property, as these compounds are already fully elaborated end-products [2]. The parent compound is therefore the essential and non-interchangeable starting point for novel derivatization and kinase probe development.

Quantitative Differentiation of Isoquinoline-5-sulfonamide: Evidence for Procurement


Fragment Binding to PKA: Structural Confirmation as an ATP-Mimetic Core

Isoquinoline-5-sulfonamide has been co-crystallized with the catalytic subunit of cAMP-dependent protein kinase (PKA), confirming its binding mode as a minimal ATP-competitive fragment [1]. The structure (PDB ID: 5M0C) resolved at 1.73 Å provides atomic-level detail of its interaction with the hinge region of the kinase, a key pharmacophore for this class. This is in contrast to the clinical derivative Fasudil (HA-1077), which bears a homopiperazine ring that extends into the solvent channel and confers higher potency but reduces the scaffold's versatility for novel inhibitor design [2].

Fragment-based drug design Structural Biology Protein Kinase A

Kinase Inhibition Profile: Class-Level Selectivity of the Isoquinoline Sulfonamide Scaffold

A foundational study by Xu et al. (1996) established that the isoquinoline sulfonamide class, of which CAS 109547-31-1 is the simplest member, inhibits protein kinases by competing with ATP while showing little interference with other ATP-utilizing enzymes like ATPases [1]. This class-level selectivity is attributed to the conserved hydrogen bond formed by the isoquinoline ring nitrogen-2 atom. In contrast, many other kinase inhibitor scaffolds (e.g., staurosporine analogs) exhibit a much broader spectrum of activity and non-kinase off-target effects [1]. This foundational selectivity profile makes the isoquinoline-5-sulfonamide core a preferred starting point for developing targeted probes.

Kinase Selectivity ATP-competitive inhibition Enzymology

Synthetic Accessibility: A Superior Intermediate for Diverse Derivative Synthesis

Isoquinoline-5-sulfonamide (CAS 109547-31-1) is a versatile and reactive intermediate for the synthesis of functionalized kinase inhibitors. Its primary sulfonamide group can be readily alkylated, acylated, or used in coupling reactions to install diverse side chains . This is in direct contrast to using pre-functionalized building blocks like 5-isoquinolinesulfonyl chloride, which introduces a reactive handle but also adds a synthetic step and potential purification challenges. For instance, the direct use of the sulfonamide allows for a simpler, more atom-economical route to N-alkylated analogs like H-9 and H-89, as demonstrated in the synthesis of PET tracers [1].

Medicinal Chemistry Organic Synthesis Building Block

Optimal Procurement-Driven Application Scenarios for Isoquinoline-5-sulfonamide


Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization

This compound is an ideal starting point for FBDD campaigns targeting the ATP-binding site of kinases. The validated co-crystal structure with PKA (PDB: 5M0C) [1] provides a rational basis for structure-guided optimization. Researchers can use this fragment to screen for novel binding interactions and efficiently grow the molecule into potent and selective lead compounds.

Custom Synthesis of Isoquinoline Sulfonamide-Derived Chemical Probes

For laboratories aiming to synthesize their own targeted kinase probes, this compound is the essential precursor. Its single reactive handle allows for straightforward N-derivatization, enabling the creation of bespoke inhibitors for a specific kinase of interest, as evidenced by its use in the synthesis of H-9 and H-89 analogs [2].

Development of Novel PET Tracers for Neurological Research

The isoquinoline-5-sulfonamide core has been successfully utilized as a scaffold for developing positron emission tomography (PET) imaging agents targeting PKA in the brain [2]. This application scenario is ideal for medicinal chemistry labs focused on developing novel diagnostic or theranostic agents for neuropsychiatric disorders.

Scaffold-Hopping and Intellectual Property (IP) Generation

In a competitive medicinal chemistry landscape, using a core scaffold like isoquinoline-5-sulfonamide as a starting point for scaffold-hopping can lead to the creation of novel IP. By diverging from well-trodden derivatives (e.g., Fasudil, H-89), researchers can explore uncharted chemical space, potentially leading to new chemical entities with unique selectivity and efficacy profiles.

Technical Documentation Hub

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